molecular formula C19H20N2O3S2 B7478577 7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B7478577
M. Wt: 388.5 g/mol
InChI Key: UNDOJAVEQGLDOM-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl group, which is a type of isoquinoline . Isoquinoline compounds are generally used in medicine due to their broad biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, and anti-depressant effects .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines often involves Bischler-Napieralski-type reactions . For example, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolines are diverse. For instance, they can be oxidized to their corresponding isoquinoline analogues .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential therapeutic applications .

properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-10-19(22)20-17-11-16(6-7-18(17)25-13)26(23,24)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,11,13H,8-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOJAVEQGLDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

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